molecular formula C14H11ClN2O B2700719 4-(3-Chlorophenyl)-1,3-dihydroquinoxalin-2-one CAS No. 1513184-87-6

4-(3-Chlorophenyl)-1,3-dihydroquinoxalin-2-one

Cat. No.: B2700719
CAS No.: 1513184-87-6
M. Wt: 258.71
InChI Key: XVFQHMZQZBJDCM-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-1,3-dihydroquinoxalin-2-one is a heterocyclic compound that features a quinoxaline core with a 3-chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenyl)-1,3-dihydroquinoxalin-2-one typically involves the condensation of 3-chloroaniline with o-phenylenediamine, followed by cyclization. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using optimized conditions to maximize yield and minimize impurities. The use of continuous flow reactors has also been explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chlorophenyl)-1,3-dihydroquinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered properties.

    Substitution: Commonly involves the replacement of the chlorine atom with other substituents.

Common Reagents and Conditions:

    Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Often uses reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Utilizes nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of functionalized quinoxalines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 4-(4-Chlorophenyl)-1,3-dihydroquinoxalin-2-one
  • 4-(2-Chlorophenyl)-1,3-dihydroquinoxalin-2-one
  • 4-(3-Bromophenyl)-1,3-dihydroquinoxalin-2-one

Uniqueness: 4-(3-Chlorophenyl)-1,3-dihydroquinoxalin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-chlorophenyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for various applications.

Biological Activity

4-(3-Chlorophenyl)-1,3-dihydroquinoxalin-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Biological Activity Overview

The compound has been investigated for several biological properties, primarily focusing on its role as an enzyme inhibitor and receptor modulator . It shows promise in various therapeutic areas, including cancer treatment and neurological disorders.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific biological system being studied.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound. For instance, derivatives of quinoxaline structures have shown significant antiproliferative effects against various cancer cell lines:

  • DU145 Prostate Carcinoma : Some derivatives exhibited a notable decrease in cell viability.
  • MCF7 Breast Adenocarcinoma : The compound's analogs maintained significant activity levels, indicating potential as a therapeutic agent in breast cancer .

Table 1: Anticancer Activity of Quinoxaline Derivatives

CompoundCell Line% Cell Viability Reduction
4aDU14530.7%
4bMCF725.4%
4cH46032.5%

Neuropharmacological Effects

The compound has also been explored for its effects on dopamine receptors, particularly D2 receptors. In vitro evaluations indicated that certain derivatives could act as effective D2 receptor modulators, which is crucial for addressing conditions like schizophrenia and Parkinson's disease .

Case Studies

  • Dopamine Receptor Modulation : A study synthesized several derivatives and assessed their affinity for D2 receptors. The findings suggested that modifications to the phenyl ring significantly affected binding affinity and biological activity .
  • Cytotoxicity Profiles : Another investigation focused on the cytotoxicity of these compounds across multiple cancer cell lines, demonstrating that structural variations could enhance or diminish anticancer properties .

Properties

IUPAC Name

4-(3-chlorophenyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c15-10-4-3-5-11(8-10)17-9-14(18)16-12-6-1-2-7-13(12)17/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFQHMZQZBJDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1513184-87-6
Record name 4-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one
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